3-Penten-1-yne, 4-methyl-3-(1-methylethyl)-
CAS No.: 61786-07-0
Cat. No.: VC18429478
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61786-07-0 |
---|---|
Molecular Formula | C9H14 |
Molecular Weight | 122.21 g/mol |
IUPAC Name | 4-methyl-3-propan-2-ylpent-3-en-1-yne |
Standard InChI | InChI=1S/C9H14/c1-6-9(7(2)3)8(4)5/h1,7H,2-5H3 |
Standard InChI Key | KKGAIKSIOQULJJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(=C(C)C)C#C |
Introduction
Structural and Molecular Identity
Chemical Nomenclature and Formula
3-Penten-1-yne, 4-methyl-3-(1-methylethyl)- is systematically named 4-methyl-3-(propan-2-yl)pent-3-en-1-yne under IUPAC guidelines. Its molecular formula, C₉H₁₄, reflects a branched hydrocarbon chain containing one triple bond (between C1 and C2) and one double bond (between C3 and C4). The methyl and isopropyl substituents at C3 and C4 introduce steric effects that influence both its physical properties and reactivity.
Table 1: Fundamental Molecular Properties
Property | Value |
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CAS No. | 61786-07-0 |
Molecular Formula | C₉H₁₄ |
Molecular Weight | 122.21 g/mol |
IUPAC Name | 4-methyl-3-(propan-2-yl)pent-3-en-1-yne |
Standard InChI | InChI=1S/C9H14/c1-6-9(7(2)3)8(4)5/h1,7H,2-5H3 |
Standard InChIKey | KKGAIKSIOQULJJ-UHFFFAOYSA-N |
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthetic route involves the catalytic coupling of propyne (HC≡C-CH₃) and isobutylene (CH₂=C(CH₃)₂). This reaction proceeds via a transition metal-catalyzed mechanism, likely employing palladium or nickel complexes to facilitate carbon-carbon bond formation. Key parameters include:
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Temperature: 80–120°C
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Pressure: 2–5 atm
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Catalyst: Homogeneous Pd(PPh₃)₄ or heterogeneous Ni/SiO₂
The exothermic nature of the reaction necessitates precise temperature control to minimize side products such as oligomers or fully hydrogenated byproducts.
Table 2: Optimized Synthesis Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 100°C | Maximizes selectivity |
Pressure | 3 atm | Balances reaction rate |
Catalyst Loading | 5 mol% Pd | Reduces cost vs. efficacy |
Solvent | Toluene | Enhances catalyst stability |
Industrial Production Challenges
Scaling this synthesis presents challenges due to the volatility of propyne and the tendency of isobutylene to polymerize under high pressures. Industrial protocols often employ continuous flow reactors to improve heat dissipation and reduce residence time, thereby suppressing undesired polymerization. Recent advances in microreactor technology have achieved pilot-scale yields of 68–72%, though further optimization is required for economic viability.
Chemical Reactivity and Functionalization
Alkyne-Specific Reactions
The terminal alkyne group (-C≡CH) undergoes characteristic transformations:
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Hydrogenation: Selective hydrogenation using Lindlar catalyst (Pd/CaCO₃, quinoline) yields the corresponding cis-alkene, while Na/NH₃(l) reduces the triple bond to a trans-alkene.
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Hydration: Acid-catalyzed hydration (HgSO₄, H₂SO₄) produces a methyl ketone derivative via Markovnikov addition.
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Halogenation: Electrophilic addition of Br₂ at the triple bond proceeds via a cyclic bromonium intermediate, yielding 1,2-dibromo-4-methyl-3-(1-methylethyl)pent-3-ene.
Alkene-Specific Reactions
The trisubstituted double bond participates in:
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Epoxidation: Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide with >90% stereoselectivity.
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Diels-Alder Cycloaddition: Functions as a dienophile with electron-rich dienes (e.g., 1,3-butadiene), generating bicyclic adducts under thermal conditions.
Tandem Reactivity
The conjugation between the alkyne and alkene moieties enables unique tandem reactions. For example, ozonolysis of the double bond followed by alkyne hydration produces diketone derivatives in a one-pot sequence. Such reactivity is exploited in the synthesis of polyfunctionalized intermediates for pharmaceuticals.
Analytical Characterization
Spectroscopic Profiling
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IR Spectroscopy: Strong absorption at ~2110 cm⁻¹ (C≡C stretch) and ~1660 cm⁻¹ (C=C stretch).
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¹H NMR: Distinct signals include:
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δ 1.8–2.1 ppm (acetylenic proton, broad singlet)
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δ 5.2–5.6 ppm (vinyl protons, multiplet)
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δ 1.0–1.4 ppm (isopropyl methyl groups, doublet)
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GC-MS: Molecular ion peak at m/z 122, with fragmentation patterns indicating loss of isopropyl (Δmlz 43) and methyl groups (Δmlz 15).
Applications in Research and Industry
Organic Synthesis Building Block
The compound serves as a precursor for:
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Heterocyclic Compounds: Cyclopropanation via carbene insertion yields strained bicyclic structures.
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Natural Product Analogues: Semi-synthesis of terpenoid derivatives exploiting its branched hydrocarbon skeleton.
Materials Science Innovations
Ongoing investigations explore its utility in:
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Conductive Polymers: Copolymerization with thiophene derivatives enhances electron mobility.
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Metal-Organic Frameworks (MOFs): Functionalization of node ligands to tune pore geometry and adsorption properties.
Future Research Directions
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Catalyst Development: Designing earth-abundant catalysts to improve synthesis sustainability.
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Biological Activity Screening: Evaluating antimicrobial and anticancer potential in in vitro models.
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Advanced Material Integration: Optimizing enyne incorporation into photovoltaic devices and catalytic nanosystems.
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